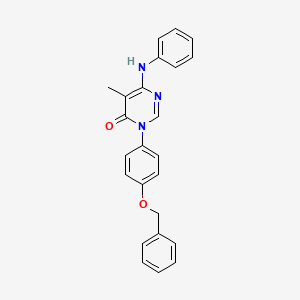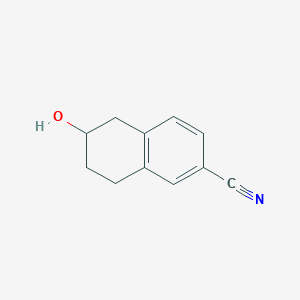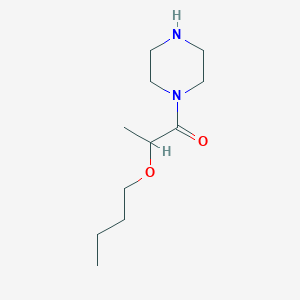
3-(4-(benzyloxy)phenyl)-5-methyl-6-(phenylamino)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one is a complex organic compound belonging to the class of anilinopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Applications De Recherche Scientifique
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-anilino-4-methyl-6-(1-propynyl)pyrimidine:
2-anilino-4,6-dimethylpyrimidine:
Uniqueness
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its phenylmethoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Propriétés
Formule moléculaire |
C24H21N3O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
6-anilino-5-methyl-3-(4-phenylmethoxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C24H21N3O2/c1-18-23(26-20-10-6-3-7-11-20)25-17-27(24(18)28)21-12-14-22(15-13-21)29-16-19-8-4-2-5-9-19/h2-15,17,26H,16H2,1H3 |
Clé InChI |
PKRYMZUUZBXEMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)





![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)



